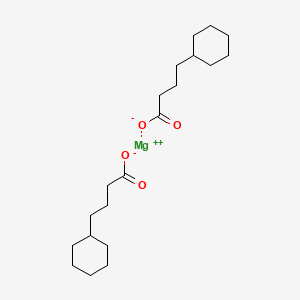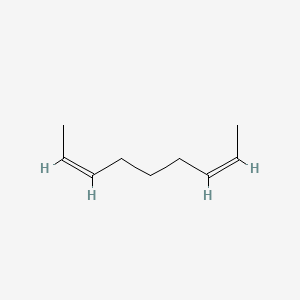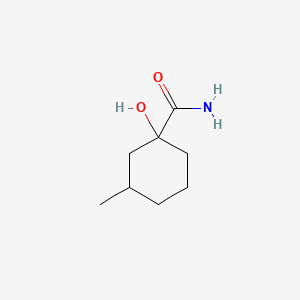
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.2215 g/mol . It belongs to the class of amides and is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with two ethyl groups and a methylene group attached to the nitrogen atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) typically involves the reaction of methylenecyclopropane-1-carboxylic acid with diethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) may involve large-scale synthesis using similar reaction routes as described above. The process is scaled up to produce the compound in bulk quantities, with additional steps for purification and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions may result in various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) include:
- Methylenecyclopropane-1-carboxylic acid diethylamide
- 2-Methylenecyclopropanecarboxylic acid
- 2-Carboxymethylenecyclopropane
Uniqueness
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) is unique due to its specific structure, which includes a cyclopropane ring and a methylene group attached to the carboxamide nitrogen. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
N,N-diethyl-2-methylidenecyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-4-10(5-2)9(11)8-6-7(8)3/h8H,3-6H2,1-2H3 |
Clave InChI |
BBYDWDHIKXTDAQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1CC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)







![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)

